molecular formula C24H21FN4OS B14975300 2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B14975300
M. Wt: 432.5 g/mol
InChI Key: KMRNPUKPLVXKDU-UHFFFAOYSA-N
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Description

2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the compound may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide apart is its unique combination of a triazole ring, a sulfanyl group, and a fluorophenyl acetamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21FN4OS

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H21FN4OS/c1-16-8-13-21(14-17(16)2)29-23(18-6-4-3-5-7-18)27-28-24(29)31-15-22(30)26-20-11-9-19(25)10-12-20/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

KMRNPUKPLVXKDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C

Origin of Product

United States

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